4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline
Overview
Description
4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C14H12F3NO and its molecular weight is 267.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
The reaction of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA) in various solvents is a notable example of chemical synthesis involving similar compounds. In this process, the acyl group of the anilide, when highly electronegative (e.g., trifluoroacetyl), or the phenyl group substituted with an electron-withdrawing group, leads to the transfer of the 4-iodophenyl group from PIFA to the amide nitrogen to afford acetyldiarylamines. This reaction demonstrates the versatility of aniline derivatives in chemical synthesis (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
Liquid Crystal Research
Aniline derivatives are used in the study of liquid crystals. For instance, derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives, have been synthesized to exhibit stable smectic B and A phases, demonstrating their potential in liquid crystal technology (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Biomedical Applications
In the biomedical field, a bi-functionalized luminescent metal-organic framework (MOF) using methyl groups and Eu3+ cations was designed for the detection of 4-Aminophenol (4-AP), a biomarker of aniline in human urine. This showcases the use of aniline derivatives in the development of sensitive biomedical sensors (Jin & Yan, 2021).
Environmental Applications
Aniline derivatives are also significant in environmental applications. Superparamagnetic Fe3O4 nanoparticles have been used as catalysts for the oxidation of aniline compounds, highlighting their potential in removing hazardous substances from water and other environmental matrices (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).
Properties
IUPAC Name |
4-(4-methylphenoxy)-3-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-2-5-11(6-3-9)19-13-7-4-10(18)8-12(13)14(15,16)17/h2-8H,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYBUOLYJOWQOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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